molecular formula C19H33NO2S B162002 N-Dodecyl-p-toluenesulphonamide CAS No. 1635-09-2

N-Dodecyl-p-toluenesulphonamide

Cat. No. B162002
CAS RN: 1635-09-2
M. Wt: 339.5 g/mol
InChI Key: USAFAYBLWJSOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Dodecyl-p-toluenesulphonamide, also known as Dodecylbenzenesulfonamide or DBSA, is a synthetic organic compound that is widely used in scientific research. It is an anionic surfactant that is commonly used as a detergent, emulsifier, and wetting agent. DBSA is a white or light yellow powder that is soluble in water and organic solvents. It has a molecular formula of C18H29NO2S and a molecular weight of 315.5 g/mol.

Mechanism Of Action

The mechanism of action of DBSA is based on its ability to lower the surface tension of liquids. DBSA molecules have a hydrophobic tail and a hydrophilic head, which can adsorb at the interface between two immiscible liquids, such as water and oil. The hydrophobic tail can penetrate into the oil phase, while the hydrophilic head can interact with the water phase. This can reduce the interfacial tension and stabilize the emulsion or dispersion.

Biochemical And Physiological Effects

DBSA has been reported to have low toxicity and biodegradability. It is not expected to accumulate in the environment or cause harm to human health. However, it is important to handle DBSA with care and follow the safety guidelines, as it can cause skin and eye irritation.

Advantages And Limitations For Lab Experiments

DBSA has several advantages for lab experiments. It is easy to handle, store, and transport. It is also relatively cheap and readily available. DBSA can be used in a wide range of experimental conditions, such as different pH, temperature, and pressure. However, DBSA has some limitations, such as its sensitivity to pH and temperature changes. It can also interact with other chemicals and affect their properties.

Future Directions

There are several future directions for the research on DBSA. One direction is to explore its application in the synthesis of functional materials, such as catalysts, sensors, and drug delivery systems. DBSA can be used as a surfactant to control the morphology and properties of the materials. Another direction is to investigate the mechanism of DBSA adsorption at the solid-liquid interface. This can provide insights into the design of new surfactants and the optimization of surfactant-assisted processes. Finally, the environmental impact of DBSA should be further studied, especially in the context of its widespread use in industrial and commercial applications.

Synthesis Methods

DBSA can be synthesized through the reaction of dodecylbenzene with sulfur trioxide, followed by neutralization with ammonia or amine. The reaction can be carried out in a batch reactor or a continuous reactor. The yield of DBSA can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.

Scientific Research Applications

DBSA has a wide range of applications in scientific research. It is commonly used as a surfactant in the preparation of nanoparticles, such as gold nanoparticles, silver nanoparticles, and magnetic nanoparticles. DBSA can stabilize the nanoparticles and control their size and shape. It can also improve the dispersibility and solubility of the nanoparticles in various solvents.
DBSA is also used as a surfactant in the synthesis of polymers, such as polyurethane, polyacrylate, and polystyrene. It can improve the mechanical properties, thermal stability, and hydrophobicity of the polymers. DBSA can also be used as a template in the synthesis of mesoporous materials, such as silica, alumina, and titania. It can control the pore size and structure of the materials.

properties

CAS RN

1635-09-2

Product Name

N-Dodecyl-p-toluenesulphonamide

Molecular Formula

C19H33NO2S

Molecular Weight

339.5 g/mol

IUPAC Name

N-dodecyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H33NO2S/c1-3-4-5-6-7-8-9-10-11-12-17-20-23(21,22)19-15-13-18(2)14-16-19/h13-16,20H,3-12,17H2,1-2H3

InChI Key

USAFAYBLWJSOFY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C

Other CAS RN

1635-09-2

Origin of Product

United States

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